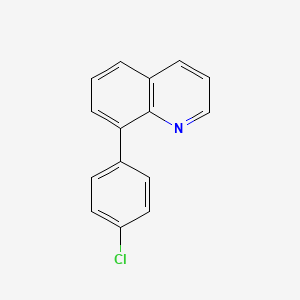

8-(4-Chlorophenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClN |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

8-(4-chlorophenyl)quinoline |

InChI |

InChI=1S/C15H10ClN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H |

InChI Key |

OHMFCPSTKUYMGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)Cl)N=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 8 4 Chlorophenyl Quinoline Derivatives

Nucleophilic Substitution Reactions of Halogenated Quinoline (B57606) Positions

The halogen atom on the quinoline ring of 8-(4-chlorophenyl)quinoline derivatives is susceptible to nucleophilic substitution, a reaction that allows for the introduction of a wide range of functional groups. This reactivity is a cornerstone for creating diverse molecular structures with potential applications in medicinal chemistry and materials science. smolecule.comsmolecule.commdpi.comevitachem.com

The chloro group, particularly at positions 2 or 4 of the quinoline core, can be displaced by various nucleophiles. For instance, in 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, the chloro substituent can undergo nucleophilic substitution, making it a versatile intermediate for further chemical modifications. smolecule.com Similarly, the chlorine atom in 8-chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride can be replaced by nucleophiles like amines or thiols.

The following table summarizes representative nucleophilic substitution reactions on halogenated quinoline derivatives:

| Starting Material | Reagent | Product | Reference |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide (B81097) | 4-azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Triphenylphosphine (B44618) (followed by hydrolysis) | 4-amino-8-methylquinolin-2(1H)-one | mdpi.com |

| 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | Amines | 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxamides | |

| 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | Thiols | 8-Chloro-2-(4-ethylphenyl)-4-thiocarboxylate esters |

These reactions highlight the utility of halogenated quinolines as precursors for a variety of substituted derivatives. The ease of substitution allows for the systematic modification of the quinoline scaffold to explore structure-activity relationships.

Oxidation Reactions of the Quinoline Ring and Substituents

The quinoline ring system and its substituents can undergo oxidation reactions, leading to the formation of N-oxides or modification of side chains. These transformations can significantly alter the electronic properties and biological activity of the parent molecule. smolecule.comevitachem.comnih.gov

Oxidation of the nitrogen atom in the quinoline ring leads to the corresponding quinoline-N-oxide. For example, the oxidation of 2,4-disubstituted quinolines can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). nih.gov These N-oxides can then serve as intermediates for further functionalization, such as C-H activation at the 8-position. nih.gov

Substituents on the quinoline ring can also be oxidized. For instance, a methyl group at the 4-position can be oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO₄) in acidic conditions. Sulfide groups can also be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-CPBA. evitachem.com

| Starting Material | Reagent | Product | Reference |

| 2,4-disubstituted quinoline | m-CPBA | Quinoline-N-oxide | nih.gov |

| 4-methyl-2-(2-chlorophenyl)-8-methylquinoline | KMnO₄, H⁺ | 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

| 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide | Hydrogen peroxide or m-CPBA | 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfoxide | evitachem.com |

Condensation and Intramolecular Cyclization Reactions

Condensation and intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems from this compound derivatives. These reactions often involve the formation of new rings by leveraging the reactivity of functional groups on the quinoline and chlorophenyl moieties. smolecule.comresearchgate.netaustinpublishinggroup.comrsc.org

A common strategy involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with a ketone or aldehyde to form the quinoline core, a reaction known as the Friedländer annulation. smolecule.comrsc.org For example, 2-amino-5-chlorobenzaldehyde (B1272629) can react with 3,4-dimethylacetophenone to form an intermediate quinoline structure. smolecule.com

Intramolecular cyclization can occur when suitably positioned functional groups react with each other. For instance, heating a compound containing both an amino group and a carbonyl group can lead to cyclization and the formation of a new ring. rsc.org Similarly, the reaction of 2-amino-3-(2-nitroaryl)quinolines with subsequent diazotization and intramolecular cyclization can yield tetracyclic indolo[2,3-b]quinolines. nih.gov

| Reactants | Conditions | Product Type | Reference |

| 2-Aminobenzaldehyde derivative, Ketone/Aldehyde | Acid or base catalysis | Quinoline | smolecule.comrsc.org |

| o-Nitrobenzaldehyde, Ethyl cyanoacetate | Basic conditions, then reductive cyclization | 2-Aminoquinoline | rsc.org |

| 2-Amino-3-(2-nitroaryl)quinoline | Zn/AcOH, then diazotization and cyclization | Indolo[2,3-b]quinoline | nih.gov |

| 2-Chloro-3-formylquinoline, Active methylene (B1212753) compound, Cyclic amine | Heating | Annulated quinoline | researchgate.net |

Esterification and Decarboxylation Processes

Quinoline derivatives bearing carboxylic acid groups can undergo esterification and decarboxylation, providing pathways to modify their polarity and reactivity. smolecule.comnih.gov

Esterification of a quinoline-4-carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or with a reagent like thionyl chloride (SOCl₂) followed by an alcohol. smolecule.comresearchgate.net For example, 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid reacts with methanol (B129727) and sulfuric acid to yield the corresponding methyl ester. smolecule.com

Decarboxylation, the removal of a carboxylic acid group, can occur under certain conditions, often at elevated temperatures and sometimes with the aid of a copper catalyst. smolecule.com This reaction can be a competing process during other transformations, such as in the Pfitzinger cyclization, where ester hydrolysis might be followed by decarboxylation. nih.gov

| Reaction | Starting Material | Reagents | Product | Reference |

| Esterification | 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Methanol, H₂SO₄ | Methyl 8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylate | smolecule.com |

| Esterification | Quinoline-4-carboxylic acid | SOCl₂, ROH | Quinoline-4-carboxylate ester | smolecule.com |

| Decarboxylation | Quinoline-4-carboxylic acid | Heat, Cu catalyst | Quinoline derivative | smolecule.com |

Elucidation of Reaction Mechanisms via Intermediate Analysis

Understanding the mechanisms of chemical transformations is crucial for optimizing reaction conditions and predicting outcomes. The analysis of reaction intermediates provides valuable insights into the stepwise processes of these reactions. smolecule.commdpi.comnih.govresearchgate.net

In many quinoline syntheses, such as the Povarov reaction, a key intermediate is a C-acylimine, which is formed and then undergoes cyclization. nih.gov The formation of an aryl ketone intermediate followed by intramolecular cyclization and dehydration is another proposed mechanism for the synthesis of certain quinoline derivatives. nih.gov

The reduction of an azido (B1232118) group to an amino group can proceed through a nitrene intermediate. For example, in the synthesis of 4-amino-2,3-diarylquinolines, it is proposed that a nitrene intermediate is generated from a 4-azidoquinoline, although direct reduction of the azide is also possible. mdpi.com The reaction of an azidoquinolone with triphenylphosphine initially forms a phosphazene intermediate, which can then be hydrolyzed to the corresponding aminoquinolone. mdpi.com

The study of these transient species helps to build a comprehensive picture of the reaction pathways involved in the chemistry of this compound derivatives.

Functional Group Transformations on the Chlorophenyl Moiety

The chlorophenyl group of this compound offers another site for chemical modification. The chlorine atom can be involved in various reactions, and the phenyl ring itself can undergo electrophilic aromatic substitution. evitachem.com

The chlorine atom on the phenyl ring can be substituted with other functional groups, although this is generally less facile than substitution on the quinoline ring. More commonly, the chlorophenyl group participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.

Electrophilic aromatic substitution can introduce additional substituents onto the chlorophenyl ring. The electron-withdrawing nature of the chlorine atom directs incoming electrophiles primarily to the ortho and para positions relative to the chlorine. evitachem.com

These transformations on the chlorophenyl moiety, combined with the reactions on the quinoline core, provide a rich landscape for the synthesis of a vast array of complex molecules derived from this compound.

Structural Analysis

While a specific crystal structure for 8-(4-Chlorophenyl)quinoline is not publicly available, analysis of related 8-arylquinoline and phenylquinoline derivatives provides insight into its likely solid-state conformation. researchgate.nettandfonline.comtandfonline.com

X-ray crystallography studies on similar compounds reveal that the dihedral angle between the quinoline (B57606) ring system and the attached phenyl ring is a key structural feature. This angle is influenced by steric interactions with substituents at adjacent positions. In the solid state, molecules of this type often engage in intermolecular interactions, such as π-π stacking between the aromatic rings, which contribute to the stability of the crystal lattice. researchgate.nettandfonline.com

| Structural Parameter | Expected Value/Feature |

| Crystal System | Likely to be monoclinic or orthorhombic. researchgate.nettandfonline.com |

| Intermolecular Interactions | π-π stacking, C-H···π interactions, and potential weak halogen bonding involving the chlorine atom. tandfonline.com |

| Dihedral Angle | A significant twist between the quinoline and chlorophenyl planes is expected to minimize steric hindrance. |

Research Applications

Potential in Medicinal Chemistry

Quinoline derivatives are well-established as pharmacologically active agents. mdpi.com The 8-arylquinoline motif, in particular, has been explored for various therapeutic applications.

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by mechanisms such as DNA intercalation or enzyme inhibition. uky.eduacs.org The specific substitution pattern of this compound could lead to novel interactions with biological targets in cancer cells.

Antimicrobial and Antimalarial Properties: The quinoline core is central to many antimalarial drugs and exhibits broad-spectrum antimicrobial activity. researchgate.net The introduction of a chlorophenyl group could enhance efficacy against various pathogens.

Enzyme Inhibition: The rigid, aromatic structure of this compound makes it a candidate for designing inhibitors of enzymes such as kinases or cholinesterases, which are implicated in a range of diseases. nih.gov

Utility in Materials Science

The photophysical properties of quinoline derivatives make them attractive for use in materials science.

Luminescent Materials: Aryl-substituted quinolines can exhibit fluorescence and are investigated for applications in organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned for specific emission characteristics. researchgate.net

Chemical Sensors: The nitrogen atom of the quinoline ring can coordinate with metal ions, making derivatives like this compound potential candidates for the development of chemosensors for detecting specific analytes.

Coordination Chemistry of 8 4 Chlorophenyl Quinoline Based Ligands

Design and Synthesis of 8-(4-Chlorophenyl)quinoline-Derived Ligands for Metal Complexation

The design of ligands based on the this compound framework is centered on creating molecules that can effectively bind to metal ions. The quinoline (B57606) ring itself provides a nitrogen atom as a coordination site. The key design strategy involves the introduction of a donor group at a position that allows for the formation of a stable chelate ring with the quinoline nitrogen. For 8-substituted quinolines, the substituent at the 8-position works in tandem with the heterocyclic nitrogen to create a classic bidentate ligand. nih.govresearchgate.net

The synthesis of the core this compound structure can be achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method, involving the reaction of an 8-haloquinoline with 4-chlorophenylboronic acid in the presence of a palladium catalyst. arabjchem.org Other classical methods for quinoline synthesis, such as the Gould-Jacobs, Friedländer, or Skraup reactions, can be adapted to produce the necessary quinoline precursors. nih.gov

Once the this compound scaffold is obtained, it can be further functionalized to create more sophisticated ligands. For instance, introducing hydroxyl or amino groups onto the quinoline or the phenyl ring can enhance the chelating ability and modulate the electronic properties of the resulting metal complexes. researchgate.netmdpi.com

Formation of Metal Complexes with Transition and Main Group Metals

Ligands derived from 8-substituted quinolines are renowned for their capacity to form stable complexes with a wide range of metal ions, including both transition and main group metals. nih.govlibretexts.org The nitrogen atom of the quinoline ring and a donor atom from the substituent at the 8-position form a five-membered chelate ring, which is thermodynamically favorable.

While specific studies on this compound are limited in the provided context, the behavior of analogous 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) ligands provides a strong basis for predicting its coordination chemistry. These ligands readily react with metal salts in suitable solvents to yield coordination complexes. sphinxsai.commdpi.com The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), depends on the metal ion's oxidation state and coordination number preference. sphinxsai.com

Complexes with the following metal ions have been reported for related quinoline-based ligands:

Cr(III): Forms stable complexes, often with octahedral geometry. mdpi.com

Zn(II): Readily forms complexes; 8-aminoquinoline-based Zn complexes have been synthesized and characterized. nih.govacs.orgnih.gov

Al(III): Known to form complexes with mixed-ligand systems involving 8-hydroxyquinoline. mdpi.com

Cu(II): Extensively studied, forming complexes that are often investigated for their biological activity. nih.govjchemlett.com

Ru(II): Forms complexes with hybrid P-N ligands derived from 8-(diphenylphosphino)quinoline. researchgate.net

Co(II) and Ni(II): Divalent cobalt and nickel salts react with 8-hydroxyquinoline derivatives to form stable chelates. sphinxsai.comresearchgate.net

Pd(II): Palladium complexes are synthesized for applications in catalysis and as potential anticancer agents. mdpi.comjchemlett.com

The formation of these complexes can often be observed by a change in color or the precipitation of a solid product upon mixing the ligand and metal salt solutions. nih.gov

Table 1: Examples of Metal Complexes with Quinoline-Based Ligands

| Metal Ion | Typical Ligand Type | Resulting Complex Example |

|---|---|---|

| Cu(II) | 8-Hydroxyquinoline Schiff Bases | [Cu(L)2] |

| Zn(II) | 8-Aminoquinoline | [Zn(8-AMQ)2(X)2] (X = dca, TCM) acs.orgnih.gov |

| Pd(II) | Chlorinated Quinolinyl-Imine | [Pd(L)Cl]Cl mdpi.comresearchgate.net |

| Cr(III) | Chlorinated Quinolinyl-Imine | [Cr(L)Cl2(H2O)]·H2O mdpi.comresearchgate.net |

| Ru(II) | 8-(diphenylphosphino)quinoline | Ru(bpy)2(Ph2Pqn)2 researchgate.net |

| Al(III) | Mixed Salen/8-Hydroxyquinoline | [Al(S)(Q)(H2O)]Cl mdpi.com |

Elucidation of Coordination Modes and Geometries

The coordination mode of 8-substituted quinoline ligands is predominantly bidentate. nih.gov Coordination occurs through the nitrogen atom of the quinoline ring and a donor atom (typically N or O) from the substituent at the C-8 position. nih.govmdpi.com This N,N or N,O-bidentate chelation leads to the formation of a stable five-membered ring. researchgate.net While monodentate coordination is less common for these systems, it could occur if the substituent at the 8-position is non-coordinating. In the case of unsubstituted this compound, coordination would likely be monodentate via the quinoline nitrogen. However, ligands derived from this scaffold are designed to be bidentate chelators. nih.govrsc.org

The geometry of the resulting metal complexes is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligands.

Octahedral Geometry: This is a very common geometry for transition metal complexes, particularly for metal ions like Cr(III), Co(II), and Ni(II) with a coordination number of six. researchgate.nettamu.edu This is often achieved by the coordination of two or three bidentate quinoline ligands, or a combination of quinoline ligands and other monodentate ligands like water or chloride ions. mdpi.com

Square Planar/Square Pyramidal Geometry: Metal ions with a d8 configuration, such as Pd(II) and Pt(II), often favor a square planar geometry. jchemlett.comacs.org Five-coordinate square-pyramidal geometries have also been observed. researchgate.net

Tetrahedral Geometry: This geometry is common for Zn(II) complexes, where the metal center is coordinated to four donor atoms. mdpi.com

X-ray crystallography is the definitive method for elucidating the precise coordination mode and geometry of these complexes in the solid state. nih.govacs.orgnih.gov

Spectroscopic and Theoretical Characterization of Metal Complexes

A combination of spectroscopic techniques and theoretical calculations is employed to characterize the structure and bonding in metal complexes of this compound-derived ligands.

Spectroscopic Methods:

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond within the quinoline ring upon complexation is indicative of coordination. If the ligand contains other donor groups like -OH or -NH2, changes in their respective vibrational bands also provide evidence of binding. mdpi.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. researchgate.netmdpi.com Coordination typically causes a shift in the π→π* and n→π* transitions of the free ligand. mdpi.commdpi.com The appearance of new bands in the visible region is characteristic of the formation of colored transition metal complexes. mdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes (e.g., Zn(II), Al(III), Pd(II)) in solution. Chemical shift changes in the ligand's protons and carbons upon coordination can confirm the binding sites. nih.govmdpi.com

Mass Spectrometry: ESI-MS is used to confirm the molecular weight and stoichiometry of the complexes. nih.govmdpi.com

Theoretical Characterization:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometry of the metal complexes and to understand their electronic structure and properties. mdpi.comnih.gov These calculations can predict optimized geometries, vibrational frequencies, and electronic absorption spectra, which can then be compared with experimental data to support structural assignments. nih.govresearchgate.net Theoretical studies can also provide insights into the nature of the metal-ligand bond and the character of electronic transitions observed in UV-Vis spectra. nih.gov

Table 2: Spectroscopic Data for Characterization of Quinoline-Based Metal Complexes

| Technique | Observed Change Upon Complexation | Information Gained |

|---|---|---|

| FT-IR | Shift in ν(C=N) and other donor group frequencies. mdpi.com | Confirmation of ligand coordination to the metal center. |

| UV-Vis | Shift in π→π* and n→π* bands; appearance of new d-d or LMCT bands. mdpi.commdpi.com | Confirmation of coordination; information on electronic structure and geometry. |

| NMR (for diamagnetic complexes) | Changes in chemical shifts (δ) of ligand protons and carbons. nih.gov | Elucidation of binding mode and solution structure. |

| Mass Spectrometry | Detection of [M+L]+, [M+2L]+ etc. peaks. nih.gov | Confirmation of composition and molecular weight. |

Supramolecular Chemistry of 8 4 Chlorophenyl Quinoline Systems

Self-Assembly Principles and Mechanisms of Quinoline (B57606) Derivatives

The self-assembly of quinoline derivatives is a spontaneous process where molecules organize into ordered structures through non-covalent interactions. This phenomenon is governed by the principle of minimizing the free energy of the system, leading to thermodynamically stable supramolecular architectures. For quinoline-based systems, the process is often initiated by the formation of dimers or small aggregates, which then grow into larger assemblies such as nanofibers, tubes, ribbons, and films. rsc.org

The mechanism of self-assembly can be influenced by external factors such as solvent polarity, temperature, and concentration. In some cases, quinoline derivatives can form organogels, where the self-assembled fibrillar network immobilizes the solvent. rsc.org The formation of these gels is often a result of a delicate balance between solubility and insolubility, where the molecules are soluble enough to exist as monomers at high temperatures but aggregate upon cooling. This process, known as gelation, is a hallmark of the self-assembly capabilities of certain quinoline derivatives. The resulting structures can exhibit unique properties, such as aggregation-induced emission (AIE), where the fluorescence of the material is enhanced in the aggregated state compared to the solution state. rsc.org

The synthetic versatility of the quinoline core allows for the introduction of various functional groups that can be used to control the self-assembly process. acs.orgnih.gov By strategically placing substituents, it is possible to program the molecules to assemble in a predictable manner, leading to the formation of desired supramolecular structures. This principle is fundamental to the bottom-up fabrication of functional nanomaterials.

Role of Specific Intermolecular Interactions in Supramolecular Architectures

π-π Stacking: The planar aromatic nature of the quinoline and chlorophenyl rings makes π-π stacking a dominant interaction in the solid state. acs.orgnih.govmdpi.com These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of the supramolecular assembly. The presence of substituents can modulate the strength and geometry of these interactions.

Hydrogen Bonding: While 8-(4-chlorophenyl)quinoline itself lacks strong hydrogen bond donors, the introduction of suitable functional groups can lead to the formation of robust hydrogen-bonded networks. In related quinoline derivatives, interactions such as C-H···N and C-H···O hydrogen bonds have been observed to play a crucial role in directing the crystal packing. mdpi.comrsc.org For instance, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom in the 4-chlorophenyl group can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. mdpi.com Cl···π interactions, where the chlorine atom interacts with the electron-rich π-system of an adjacent quinoline or phenyl ring, are also plausible and can influence the molecular packing. mdpi.com

The interplay of these various interactions results in the formation of complex three-dimensional supramolecular structures. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing insights into the nature and relative importance of the different interactions within the crystal. nih.govnih.gov

| Interaction Type | Description | Potential Role in this compound Systems |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Major contributor to the assembly of planar quinoline and chlorophenyl rings. acs.orgnih.govmdpi.com |

| Hydrogen Bonding | Directional interaction involving a hydrogen atom and an electronegative atom (e.g., N, O). | C-H···N interactions involving the quinoline nitrogen are possible. mdpi.comrsc.org |

| Halogen Bonding | Noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom can interact with nucleophilic sites. mdpi.com |

| Cl···π Interactions | Interaction between a chlorine atom and a π-system. | Can influence the relative orientation of molecules in the crystal lattice. mdpi.com |

| Van der Waals Forces | Weak, non-specific attractive forces. | Contribute to the overall crystal packing and stability. fortunejournals.com |

Design of Supramolecular Materials based on Quinoline Frameworks

The quinoline framework serves as a versatile scaffold for the design of a wide array of supramolecular materials with diverse applications. The principles of supramolecular chemistry are extensively utilized to engineer these materials for specific functions. acs.orgnih.gov By modifying the quinoline core with different functional groups, it is possible to fine-tune the intermolecular interactions and, consequently, the properties of the resulting material.

One area of interest is the development of quinoline-based organic semiconductors and materials for organic light-emitting diodes (OLEDs). The extended π-conjugation of the quinoline system, which can be further enhanced by the introduction of styryl or other conjugated substituents, is beneficial for charge transport and luminescence. acs.org The self-assembly of these molecules into ordered structures can improve charge mobility and device performance.

Furthermore, the incorporation of specific recognition sites into the quinoline framework allows for the design of sensors. For example, a quinoline derivative capable of forming an organogel was shown to exhibit a sensitive response to volatile acids and organic amines. rsc.org This sensing capability arises from the change in the supramolecular assembly upon interaction with the analyte.

The design of these materials often involves a synergistic approach combining synthetic chemistry, crystallographic analysis, and computational modeling. This allows for a deeper understanding of the structure-property relationships and facilitates the rational design of new functional materials. The ability to control the self-assembly of quinoline derivatives is key to unlocking their full potential in materials science.

Influence of Substituents on Supramolecular Properties and Packing

Substituents play a critical role in dictating the supramolecular properties and crystal packing of quinoline derivatives. acs.orgnih.gov The nature, position, and size of the substituent can have a profound impact on the molecular geometry and the types of intermolecular interactions that are favored.

Studies on related substituted quinoline systems have demonstrated that even subtle changes in the substitution pattern can lead to drastically different supramolecular architectures. For example, the presence of a hydroxyl group at the C8 position can introduce strong hydrogen bonding, leading to specific packing motifs that are not observed in its absence. acs.orgnih.gov Similarly, the introduction of bulky substituents can sterically hinder certain packing arrangements and favor others.

The crystal packing is a direct consequence of the competition and cooperation between various intermolecular forces. The final structure represents the most thermodynamically stable arrangement of the molecules. Therefore, by carefully selecting substituents, it is possible to steer the self-assembly process towards a desired supramolecular architecture, thereby controlling the macroscopic properties of the material. acs.orgnih.govrsc.org

| Substituent Feature | Influence on Supramolecular Properties and Packing | Example from Quinoline Systems |

|---|---|---|

| Electronic Nature (Electron-donating/withdrawing) | Modulates the electron density of the aromatic rings, affecting π-π stacking and electrostatic interactions. nih.gov | An electron-withdrawing -Br group on a styryl ring can enhance cytotoxicity in some quinoline derivatives. nih.gov |

| Position | Determines the overall molecular shape and the accessibility of functional groups for intermolecular interactions. rsc.org | A hydroxyl group at the 8-position of quinoline can lead to different packing compared to a nitro group at the same position. acs.orgnih.gov |

| Size (Steric Hindrance) | Can prevent close packing or favor specific orientations to minimize steric repulsion. | Bulky groups can disrupt π-π stacking or lead to the formation of porous structures. |

| Ability to Form Specific Interactions | Directs the formation of specific supramolecular synthons (e.g., hydrogen-bonded chains or dimers). rsc.org | Amide groups can form strong N-H···O hydrogen bonds, leading to one- or two-dimensional networks. rsc.org |

Structure Activity Relationship Sar and Scaffold Design Principles in Medicinal Chemistry

Quinoline (B57606) as a Privileged Scaffold for Rational Drug Design

The quinoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govusc.edueurekaselect.comresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products, synthetic drugs, and agrochemicals. researchgate.netnih.gov The versatility of the quinoline nucleus allows it to interact with a wide array of biological targets, making it a valuable starting point for the design of novel therapeutic agents across different disease areas. nih.govusc.edunih.govnih.gov

The inherent properties of the quinoline scaffold, such as its rigidity, aromaticity, and hydrogen bonding capacity, contribute to its ability to bind to various receptors and enzymes with high affinity. eurekaselect.com Furthermore, the quinoline ring is synthetically tractable, allowing for the introduction of diverse substituents at multiple positions, which facilitates the fine-tuning of its pharmacological profile. usc.edunih.gov This adaptability makes it an ideal framework for generating libraries of compounds for high-throughput screening and lead optimization. researchgate.net The frequent appearance of the quinoline motif in successful drugs validates its status as a privileged structure and continues to inspire its use in contemporary drug discovery programs. usc.eduresearchgate.netresearchgate.net

Positional and Substituent Effects on Molecular Efficacy and Potency

The biological activity of quinoline-based compounds is profoundly influenced by the nature and position of substituents on the quinoline ring. nih.govrsc.orgresearchgate.net Strategic modification of the scaffold allows for the modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the compound's pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Influence of Halogenation, particularly the 4-Chlorophenyl Moiety

Halogenation is a common and effective strategy in drug design to enhance the biological activity of a lead compound. The introduction of halogen atoms, such as chlorine, can significantly alter a molecule's properties. In the context of 8-(4-Chlorophenyl)quinoline, the presence of the 4-chlorophenyl group is a key determinant of its activity. The chlorine atom, being electronegative, can influence the electronic properties of the entire molecule. biointerfaceresearch.com

The position of the halogen on the phenyl ring is also critical. For instance, a chloro-substituent has been shown to enhance the activity of certain quinoline derivatives. rsc.org Halogen-containing quinoid compounds have demonstrated a range of biological effects, and in some cases, compounds with a greater number of chlorine atoms exhibit higher activity. biointerfaceresearch.com The introduction of a chlorine atom can also improve metabolic stability and membrane permeability. researchgate.net

Role of Functional Groups at Specific Quinoline Ring Positions (e.g., C-2, C-8)

The functionalization of the quinoline ring at specific positions is a critical aspect of SAR studies. The C-2 and C-8 positions, in particular, have been identified as key sites for modification to modulate biological activity. rsc.orgresearchgate.net

The C-8 position of the quinoline ring is also a decisive factor for its biological activity. researchgate.netresearchgate.net Functionalization at this position can influence the compound's chelating properties and its ability to interact with specific residues in a protein's active site. For instance, in the case of 8-hydroxyquinolines, the substitution pattern at C-8 can affect their toxicity and selectivity. nih.gov The strategic placement of functional groups at the C-8 position is a key consideration in the design of potent and selective quinoline-based compounds. researchgate.net

| Position | Type of Substituent | General Effect on Activity |

| C-2 | Electron-donating (e.g., -OCH3) | Can enhance activity in certain contexts. rsc.org |

| C-2 | Electron-withdrawing (e.g., -Cl) | May lead to a loss of activity in some derivatives. rsc.org |

| C-8 | Various functional groups | Crucial for modulating biological activity and selectivity. researchgate.netresearchgate.net |

Impact of Molecular Planarity and Extended Conjugation Systems on Activity

The three-dimensional shape and electronic structure of a molecule are fundamental to its biological function. For quinoline derivatives, molecular planarity and the presence of an extended conjugation system can significantly enhance their activity, particularly in contexts such as DNA intercalation. orientjchem.org

A planar aromatic structure, like that of the quinoline scaffold, facilitates stacking interactions with the planar bases of DNA, leading to inhibition of DNA replication and transcription processes. orientjchem.org The extended π-electron system resulting from the fusion of the benzene (B151609) and pyridine (B92270) rings contributes to these interactions.

Computational Approaches to SAR Studies

In modern drug discovery, computational methods are indispensable tools for elucidating SAR and guiding the design of new drug candidates. nih.govresearchgate.net These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into the interactions between a ligand and its target, thereby accelerating the drug development process. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netnih.gov By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D-structural features) with experimental activity data, QSAR models can predict the activity of novel compounds before their synthesis. researchgate.netnih.gov

For quinoline derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities. nih.govnih.govresearchgate.net These models can identify the key structural features that are either favorable or detrimental to the desired activity. The information derived from QSAR contour maps can guide the rational design of new quinoline derivatives with improved potency and selectivity. researchgate.net

The development of robust and validated QSAR models is a crucial step in the virtual screening and lead optimization process. researchgate.netnih.govscienceopen.com These models not only save time and resources but also provide a deeper understanding of the molecular determinants of biological activity. nih.gov

| Computational Technique | Application in Quinoline SAR | Key Insights |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.govnih.gov | Identifies key molecular descriptors influencing activity and guides the design of more potent analogs. researchgate.netresearchgate.net |

| Molecular Docking | Simulates the binding of a ligand to a receptor's active site. researchgate.netresearchgate.netnih.gov | Predicts binding affinity, orientation, and key interactions, aiding in the identification of potential drug candidates. nih.govpensoft.net |

Molecular Docking and Ligand-Target Interaction Analysis (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method simulates the interaction between a ligand, such as this compound, and the binding site of a target protein. The analysis of these interactions is fundamental to understanding the theoretical basis of a compound's potential biological activity.

For this compound, several types of non-covalent interactions are theoretically possible within a protein's active site. The quinoline ring system itself can engage in multiple crucial interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor with amino acid residues like valine. mdpi.com Furthermore, the fused aromatic rings provide a planar surface ideal for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. mdpi.comacs.org

The substituent at the 8-position significantly influences the molecule's geometry and binding capabilities. Studies on related 8-substituted quinolines have shown that modifications at this position can alter the planarity of the molecule, which in turn affects its interaction with target sites. acs.org The 4-chlorophenyl group at this position introduces several additional points of interaction:

Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and is likely to interact favorably with nonpolar pockets within a protein's binding site.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of amino acids.

Steric Factors: The bulk of the chlorophenyl group provides steric hindrance that can either enhance selectivity for a specific target or prevent binding to others.

Computational docking studies on analogous quinoline derivatives have highlighted the importance of these interaction types in achieving high binding affinity. For example, analyses of various quinoline-based compounds have shown that hydrophobic and hydrogen bond interactions are key determinants of their binding scores. nih.govacs.orgresearchgate.net The specific orientation and combination of these interactions determine the stability of the ligand-protein complex. mdpi.com

| Structural Moiety of this compound | Potential Type of Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Valine, Methionine mdpi.com |

| Quinoline Aromatic Rings | π-π Stacking, Hydrophobic | Tyrosine, Phenylalanine, Tryptophan mdpi.comacs.org |

| 4-Chlorophenyl Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Alanine |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Serine, Threonine (backbone carbonyl oxygen) |

Design of Quinoline-Based Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, allowing researchers to study its function within a biological system. The quinoline scaffold is an excellent foundation for the design of such probes, particularly fluorescent probes, due to its inherent photophysical properties. nih.govacs.org

The design of a chemical probe based on the this compound structure involves leveraging its core components to achieve desired properties like selectivity, cell permeability, and a detectable signal. The quinoline core is a well-known fluorophore, and its emission properties can be finely tuned by the strategic placement of substituents. nih.gov The 8-(4-Chlorophenyl) group can modulate the electronic properties of the quinoline system, potentially shifting the fluorescence emission wavelength or enhancing the quantum yield. nih.govmorressier.com

Key principles in designing a probe from this scaffold include:

Target Recognition: The 8-(4-Chlorophenyl) moiety can be considered the "warhead" of the probe, designed to confer specificity for a particular biological target. Its size, shape, and electronic profile are critical for selective binding.

Signal Transduction: The quinoline ring acts as the signaling unit. The binding event at the target site, mediated by the chlorophenyl group, should ideally induce a change in the quinoline's fluorescence—either a "turn-on" or "turn-off" response, or a spectral shift. rsc.orgrsc.org This change allows for the visualization and quantification of the ligand-target interaction in real-time.

Physicochemical Properties: For use in cellular studies, the probe must possess appropriate solubility and membrane permeability. Substituents can be modified to balance hydrophilicity and lipophilicity to ensure the probe can reach its intracellular target. acs.org

Linker Chemistry: In more complex probes, a linker can be introduced to separate the recognition element from the signaling unit. However, in this compound, these functions are integrated into a single compact structure.

By modifying the substitution pattern on either the quinoline or the phenyl ring, libraries of probes can be generated to investigate various biological pathways, such as signaling cascades regulated by kinases or other enzymes. mdpi.com The development of such probes is a rational design process, often guided by computational modeling to predict binding and photophysical properties before synthesis. morressier.com

| Design Principle | Role of the this compound Scaffold |

|---|---|

| Target Specificity | The 8-(4-chlorophenyl) group provides specific steric and electronic features for selective binding to a target protein. |

| Fluorescent Reporting | The quinoline core acts as an intrinsic fluorophore whose signal can be modulated upon target binding. nih.gov |

| Structural Modularity | The scaffold allows for straightforward synthetic modifications to optimize binding affinity and photophysical properties. morressier.com |

| Biocompatibility | Modifications can be made to enhance water solubility and cell permeability for applications in live-cell imaging. acs.org |

Applications in Advanced Materials Science and Chemo/biosensors

Luminescent Materials and Photophysical Applications

Quinoline (B57606) derivatives are known for their luminescent properties, making them attractive for applications in sensors, imaging, and lighting. nih.gov The presence of the 4-chlorophenyl substituent in 8-(4-Chlorophenyl)quinoline influences its electronic transitions and, consequently, its absorption and emission characteristics.

Fluorescence and Phosphorescence Properties

Quinoline-based compounds often exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and emits it at a longer wavelength. This emission is a result of the molecule transitioning from an excited singlet state to the ground state. The fluorescence properties of quinoline derivatives can be tuned by introducing different substituents. For instance, the presence of an aryl group can lead to intramolecular charge transfer (ICT), which affects the fluorescence emission. nih.gov

Optical Behavior in Diverse Solvent Environments

The optical properties of fluorescent molecules can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism. Studies on various quinoline derivatives have shown that their absorption and emission spectra can shift in response to changes in solvent polarity. rsc.orgresearchgate.netasianpubs.org This behavior is often attributed to changes in the dipole moment of the molecule upon excitation. For instance, a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is often observed in molecules where the excited state is more polar than the ground state. researchgate.net The investigation of this compound in different solvents would provide insights into its solute-solvent interactions and its potential as a polarity-sensitive fluorescent probe. eurjchem.com

Quantum Yield and Molar Extinction Coefficient Studies

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. researchgate.net A high quantum yield is desirable for applications such as fluorescent probes and emitting layers in OLEDs. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. mdpi.com Both of these parameters are crucial for characterizing the photophysical performance of a luminescent compound.

While specific experimental values for the quantum yield and molar extinction coefficient of this compound are not extensively documented in the reviewed literature, studies on similar quinoline derivatives provide a basis for expected values. For example, some styrylquinoline derivatives have been reported to have quantum yields that are influenced by the solvent environment. researchgate.netcsfarmacie.cz

| Property | Description | Significance |

| Fluorescence Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed. | Indicates the efficiency of the fluorescence process. |

| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a particular wavelength. | Determines the light-harvesting capability of the molecule. |

Organic Electronic Materials and Devices

The unique electronic properties of quinoline derivatives, including their ability to transport electrons, have led to their investigation in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as electron-transporting and emissive materials in OLEDs. researchgate.netresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic materials used. The introduction of different substituents on the quinoline core can modify the material's charge transport properties, emission color, and device efficiency. rsc.org For example, bis(8-hydroxyquinoline) zinc derivatives with a styryl group, including a chloro-substituted variant, have been used to fabricate OLEDs with yellow emissions. mdpi.com The this compound, with its potential for electron transport and luminescence, could be a candidate for similar applications in OLEDs.

Organic light-emitting transistors (OLETs) are a newer class of devices that combine the functions of a transistor and a light-emitting diode. spie.org Materials with good charge transport and emissive properties are essential for high-performance OLETs. The investigation of this compound in such devices could reveal its potential for this emerging technology.

Development of Chemosensors for Metal Ions and Other Analytes

The quinoline scaffold is a cornerstone in the design of fluorescent and colorimetric chemosensors due to its inherent photophysical properties and its ability to coordinate with metal ions. Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) and 8-aminoquinoline (B160924) are particularly prominent in this field. The nitrogen atom in the quinoline ring and a heteroatom (like oxygen or nitrogen) at the 8-position create an ideal bidentate chelation site for metal ions.

The sensing mechanism in these compounds often relies on processes such as photoinduced electron transfer (PET), internal charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.govou.ac.lk Upon binding a metal ion, these processes are altered, leading to a detectable change in the sensor's fluorescence or color. For instance, many 8-hydroxyquinoline derivatives are weakly fluorescent on their own due to ESIPT. When they chelate with a metal ion, the ESIPT process is blocked, causing a significant enhancement in fluorescence intensity. ou.ac.lkcore.ac.uk

Research on 8-hydroxyquinoline benzoates, which are structurally related to this compound, has demonstrated their effectiveness as fluorescent chemosensors for transition metal ions like Hg²⁺ and Cu²⁺. core.ac.ukbohrium.com The binding of the metal ion to the quinoline nitrogen and the carbonyl oxygen of the benzoate (B1203000) group suppresses radiationless decay pathways, resulting in a pronounced fluorescence "turn-on" response. core.ac.ukbohrium.com Similarly, 8-amidoquinoline derivatives have been developed as highly selective fluorescent probes for zinc ions (Zn²⁺), which are crucial in many biological systems. nih.govmdpi.com

The table below summarizes the performance of several quinoline-based chemosensors in detecting various metal ions, illustrating the potential of this class of compounds.

| Sensor Compound (Analog) | Target Analyte | Sensing Mechanism | Observable Change |

| 8-Hydroxyquinoline Benzoate | Hg²⁺, Cu²⁺ | Suppression of Radiationless Transitions | Fluorescence Enhancement core.ac.ukbohrium.com |

| N-(quinolin-8-yl)acetamide Derivative | Cd²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence Enhancement acs.org |

| 8-Amidoquinoline Derivative | Zn²⁺ | Internal Charge Transfer (ICT) | Fluorescence Enhancement nih.gov |

| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | Complex Formation | Colorimetric Change ou.ac.lk |

Corrosion Inhibition Studies and Mechanisms

Quinoline and its derivatives are well-established as effective corrosion inhibitors, particularly for mild steel in acidic environments such as hydrochloric acid (HCl) solutions. researchgate.netnajah.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. biointerfaceresearch.comtandfonline.com

The mechanism of adsorption involves the interaction between the inhibitor molecule and the metal surface. Several features of the quinoline structure contribute to this process:

The π-electrons of the aromatic quinoline system can interact with the vacant d-orbitals of iron atoms. najah.edu

The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can form a coordinate bond with the metal. biointerfaceresearch.com

Substituents on the quinoline ring, such as the 4-chlorophenyl group, can further influence the electronic properties and adsorption behavior of the molecule. researchgate.net

This adsorption can be classified as physisorption (electrostatic interaction between charged molecules and the charged metal surface) or chemisorption (involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond). tandfonline.com Studies on various quinoline derivatives show that their adsorption typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. najah.edutandfonline.com

A study on a closely related compound, (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, demonstrated its high efficacy in protecting mild steel in a 1 M HCl solution. najah.edu This indicates that the presence of a chlorophenyl group is compatible with, and potentially enhances, the corrosion inhibition properties of the quinoline scaffold. The high inhibition efficiency is attributed to the formation of a stable, adsorbed protective film on the steel surface. najah.edu

The following table presents data on the corrosion inhibition performance of several quinoline derivatives, highlighting their effectiveness.

| Inhibitor Compound (Analog) | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate | Mild Steel | 1 M HCl | 96% | Langmuir najah.edu |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 93.4% | Not Specified biointerfaceresearch.com |

| 5-alkoxymethyl-8-hydroxyquinoline Derivatives | Carbon Steel | 1 M HCl | up to 94% | Langmuir rsc.org |

| 3-acetyl-1-(benzylideneamino) quinolin-2-one Derivatives | N80 Steel | 15% HCl | >90% | Langmuir tandfonline.com |

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 8-(4-Chlorophenyl)quinoline derivatives?

Answer:

Synthesis typically involves condensation reactions or modifications of quinoline scaffolds. For example:

- Step 1: Use nucleophilic substitution or cross-coupling reactions to introduce the 4-chlorophenyl group. For derivatives, a benzylidene moiety can be added via Knoevenagel condensation under reflux with catalytic acetic acid .

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization: Employ / NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) to confirm molecular geometry. SCXRD using a CAD-4 diffractometer (Mo-Kα radiation, ω-scans) resolves bond lengths and angles (e.g., C–Cl: 1.73–1.75 Å, C–C: ~1.48 Å) .

Basic: How is X-ray crystallography applied to validate the structure of this compound derivatives?

Answer:

- Data Collection: Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation (λ = 0.71073 Å). Measure parameters like unit cell dimensions (e.g., triclinic , , ) .

- Refinement: Process data with SHELX programs (SHELXL for refinement). Typical residuals: , . Hydrogen atoms are placed geometrically and refined isotropically .

- Validation: Check for -stacking interactions (e.g., quinoline-phenyl centroid distances: 3.8–4.2 Å) and torsional angles (e.g., chlorophenyl ring dihedral angles: 5–15°) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for medicinal applications?

Answer:

- Functionalization: Introduce substituents at positions 2 and 4 (e.g., methyl, trifluoromethyl) to modulate lipophilicity (logP) and target binding. For example, 4-chloro-2-methyl-8-(trifluoromethyl)quinoline shows enhanced bioactivity due to electron-withdrawing groups improving membrane permeability .

- Assays: Test in vitro against disease-specific targets (e.g., kinases, bacterial enzymes). Use IC/EC values to correlate substituent effects. For Alzheimer’s drug candidates, evaluate acetylcholinesterase inhibition (e.g., IC < 10 μM) .

- Data Analysis: Apply multivariate regression to identify key descriptors (e.g., Hammett σ constants, molar refractivity) influencing activity .

Advanced: What computational tools predict the biological activity and pharmacokinetics of this compound derivatives?

Answer:

- Activity Prediction: Use PASS (Prediction of Activity Spectra for Substances) to estimate antimicrobial or anticancer potential based on structural fingerprints. For example, a quinoline with a sulfonyl group may prioritize antibacterial activity (Pa > 0.7) .

- ADME Profiling: SwissADME evaluates drug-likeness:

- Lipinski’s Rule: Molecular weight < 500 Da, logP < 5.

- Bioavailability: Topological polar surface area (TPSA) < 140 Ų for oral absorption.

- Example: this compound derivatives with TPSA ~80 Ų and logP ~3.5 show favorable blood-brain barrier penetration .

Advanced: How are crystallographic data contradictions resolved during refinement of this compound structures?

Answer:

- Issue 1: Disordered solvent molecules. Solution: Use SQUEEZE in PLATON to model electron density voids .

- Issue 2: Anisotropic displacement parameters (ADPs) for heavy atoms. Solution: Apply restraints (DELU, SIMU) in SHELXL to stabilize refinement. For Cl atoms, set to 1.2× of the bonded carbon .

- Validation Tools: Check with CheckCIF for alerts (e.g., bond length outliers). Resolve via Hirshfeld surface analysis to confirm intermolecular contacts .

Advanced: What strategies mitigate synthetic challenges in preparing this compound analogs?

Answer:

- Challenge 1: Low yield in cross-coupling. Solution: Optimize Pd catalysts (e.g., dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)) and microwave-assisted conditions (120°C, 30 min) for Suzuki-Miyaura reactions .

- Challenge 2: Regioselectivity in electrophilic substitution. Solution: Direct substitution using Lewis acids (e.g., AlCl) at −15°C to favor para-chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.